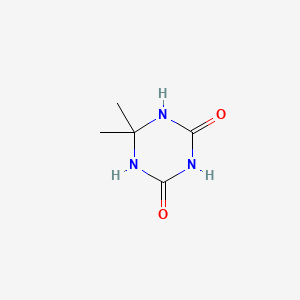
6,6-Dimethyl-1,3,5-triazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with a triazine ring structure It is characterized by the presence of two carbonyl groups at positions 2 and 4, and two methyl groups at position 6
准备方法
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione can be synthesized via the reaction between N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and single-crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar routes as those used in laboratory settings, with scaling up of the reaction conditions and optimization for yield and purity.
化学反应分析
Types of Reactions
6,6-Dimethyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
6,6-Dimethyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
作用机制
The mechanism of action of 6,6-Dimethyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound has a similar triazine ring structure but with allyl groups instead of methyl groups.
1,3,5-Triazinane-2,4-dione: This compound lacks the methyl groups at position 6, making it structurally simpler.
Uniqueness
6,6-Dimethyl-1,3,5-triazinane-2,4-dione is unique due to the presence of two methyl groups at position 6, which can influence its chemical reactivity and physical properties
属性
CAS 编号 |
142528-68-5 |
|---|---|
分子式 |
C5H9N3O2 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
6,6-dimethyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2)7-3(9)6-4(10)8-5/h1-2H3,(H3,6,7,8,9,10) |
InChI 键 |
AOMHTVPATDFKIX-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(=O)NC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
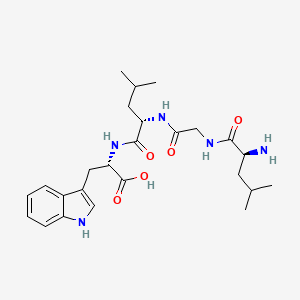
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
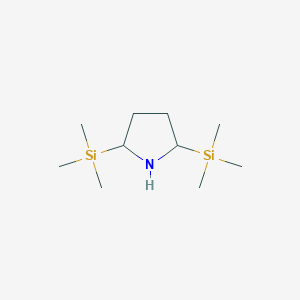
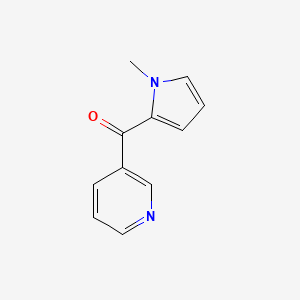
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
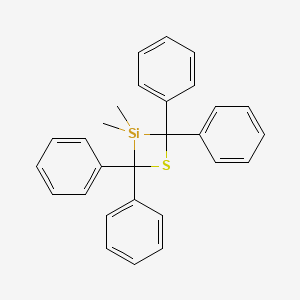


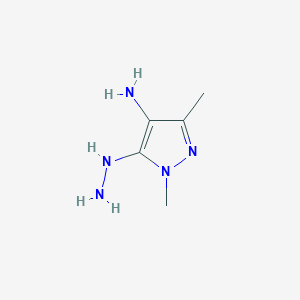
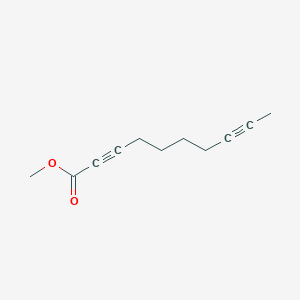

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
